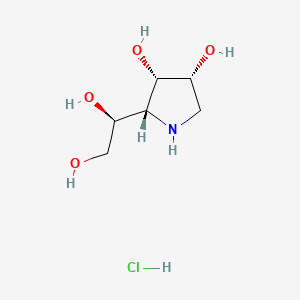

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is a synthetic compound with the molecular formula C₆H₁₃NO₄·HCl and a molecular weight of 199.63 g/mol . It is a competitive inhibitor of glycosidases, particularly glycoprotein mannosidases . This compound is structurally related to swainsonine and is an azofuranose analog of mannose . It is primarily used in scientific research due to its inhibitory properties on glycosidases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride can be synthesized from benzyl α-D-mannopyranoside . The synthesis involves the following steps:

Protection: The hydroxyl groups of benzyl α-D-mannopyranoside are protected using isopropylidene groups to form 2,3:5,6-di-O-isopropylidene-D-mannopyranoside.

Reduction: The protected mannopyranoside is then reduced to form the corresponding pyrrolidine derivative.

Deprotection: The isopropylidene groups are removed to yield 1,4-dideoxy-1,4-imino-D-mannitol.

Hydrochloride Formation: The final compound is obtained by treating 1,4-dideoxy-1,4-imino-D-mannitol with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride primarily undergoes substitution reactions due to the presence of the imino group. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or methanol.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of 1,4-dideoxy-1,4-imino-D-mannitol .

Applications De Recherche Scientifique

Scientific Research Applications

-

Glycoprotein Processing

DIM is extensively used to investigate the processing of N-linked oligosaccharides in glycoproteins. Research indicates that DIM alters glycoprotein glycosylation patterns in cell culture models, which is crucial for understanding diseases related to glycoprotein misfolding . -

Cancer Research

Due to its structural similarity to swainsonine, DIM has been employed in cancer research to explore its effects on tumor cell metabolism and viral infections. Studies have shown that DIM can inhibit the growth of certain cancer cell lines by disrupting glycoprotein synthesis essential for tumor progression . -

Immunology Studies

The compound has been utilized to assess its impact on T lymphocyte activation and function. Research demonstrates that DIM can modulate immune responses, making it a potential candidate for therapeutic strategies in immunological disorders . -

Metabolic Disorders

DIM's role as an inhibitor of glycogen phosphorylase and α-glucosidases positions it as a significant compound in researching metabolic disorders like diabetes and Pompe disease. Its ability to influence glycogen metabolism provides insights into potential treatments for these conditions .

Case Studies

Mécanisme D'action

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride exerts its effects by inhibiting glycosidases. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds . The primary targets are glycoprotein mannosidases, particularly those from the jack bean and lysosomal alpha-mannosidases . This inhibition disrupts the processing of N-linked oligosaccharides, affecting various cellular processes .

Comparaison Avec Des Composés Similaires

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is structurally related to several other glycosidase inhibitors:

Swainsonine: Both compounds inhibit glycoprotein mannosidases, but swainsonine is a more potent inhibitor of Golgi alpha-mannosidase II.

1,4-Dideoxy-1,4-imino-D-arabinitol: This compound is also a glycosidase inhibitor but possesses a hydrazide imide moiety, making it more selective for certain glycosidases.

Activité Biologique

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride (DIM) is a synthetic compound known for its biological activity as a glycosidase inhibitor. This article explores its mechanisms of action, biochemical properties, and applications in research.

Target Enzymes:

DIM primarily acts as a competitive inhibitor of glycosidases, particularly alpha-mannosidases. It has been shown to inhibit various forms of these enzymes, including jack bean alpha-mannosidase and lysosomal alpha-mannosidase, with varying degrees of effectiveness depending on the concentration and environmental conditions.

- Inhibition Concentrations:

- Jack Bean Alpha-Mannosidase: 50% inhibition at 25-50 ng/ml.

- Lysosomal Alpha-Mannosidase: 50% inhibition at 1-2 µg/ml.

Biochemical Pathways:

DIM affects the metabolic pathway of glycogenolysis by inhibiting glycosidases involved in glycogen breakdown. This inhibition can lead to altered glycoprotein processing, particularly in cell cultures infected with viruses such as influenza .

Chemical Structure:

DIM is characterized by its imino group, which facilitates its interaction with enzyme active sites. Its solubility in water makes it accessible for various biological assays.

Cellular Effects:

The compound influences cell function by preventing the breakdown of glycogen and affecting the synthesis and processing of N-linked oligosaccharides in glycoproteins. This has implications for understanding metabolic disorders and viral infections .

Research Applications

DIM has a wide range of applications in scientific research:

- Glycosidase Inhibition: Used to study the enzymatic processes involving glycoproteins.

- Cancer Research: Its structural similarity to swainsonine makes it relevant in cancer studies and viral infection research.

- Immunology: Investigated for its effects on T lymphocytes and cytotoxic T lymphocytes.

- Metabolic Disorders: Explored as an inhibitor for conditions like diabetes and Pompe disease due to its action on glycogen phosphorylase and alpha-glucosidases .

Case Studies

Inhibition Studies:

Research indicates that DIM effectively alters the glycosylation patterns in cells. For instance, in influenza virus-infected MDCK cells, increasing concentrations of DIM led to a higher incorporation of [3H]mannose into high-mannose oligosaccharides while reducing complex oligosaccharides .

Comparative Studies:

When compared to other glycosidase inhibitors such as swainsonine and isofagomine, DIM shows unique inhibition profiles that are beneficial for specific therapeutic contexts. For example, swainsonine is noted for its potency against Golgi alpha-mannosidase II, whereas DIM has broader applications across different glycosidases.

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Glycosidase Inhibition | Competitive inhibitor; affects various mannosidases |

| Cell Culture Impact | Alters glycoprotein processing; influences viral replication |

| Metabolic Pathway Involvement | Inhibits glycogen breakdown; relevant for diabetes research |

| Cancer Research Relevance | Structural similarity to other inhibitors aids in cancer studies |

Propriétés

Numéro CAS |

114976-76-0 |

|---|---|

Formule moléculaire |

C6H14ClNO4 |

Poids moléculaire |

199.63 g/mol |

Nom IUPAC |

(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H/t3-,4-,5+,6-;/m1./s1 |

Clé InChI |

IFRNNJQXHHLGKS-PVCLPBLSSA-N |

SMILES |

C1C(C(C(N1)C(CO)O)O)O.Cl |

SMILES isomérique |

C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O.Cl |

SMILES canonique |

C1C(C(C(N1)C(CO)O)O)O.Cl |

Synonymes |

(2R,3S,4R)-2-[(1S)-1,2-Dihydroxyethyl]-3,4-pyrrolidinediol Hydrochloride; |

Origine du produit |

United States |

Q1: What is the molecular formula and crystal structure of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride?

A1: The molecular formula of this compound is C6H14ClNO4 [, ]. The crystal structure has been determined and the atomic coordinates are available in the research paper []. This data provides valuable insights into the spatial arrangement of atoms within the molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.